molecular formula C10H16N4O B2439314 4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide CAS No. 906087-59-0

4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide

Cat. No.: B2439314
CAS No.: 906087-59-0
M. Wt: 208.265
InChI Key: NAZVBSRYXQOVMU-UHFFFAOYSA-N
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Description

4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The pyrazole nucleus is an important building block in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine. This intermediate is then reacted with 2-methyl-3-oxobutanoic acid to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-n-cyclopentyl-1-methyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-amino-N-cyclopentyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZVBSRYXQOVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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